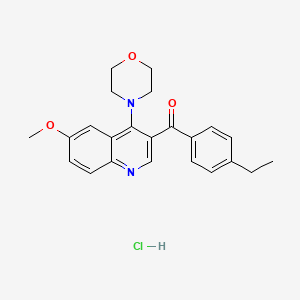
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure suggests a variety of biological activities, which have been explored in recent research. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C23H25ClN2O3
- Molecular Weight : 412.9 g/mol
- CAS Number : 2097922-15-9
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O3 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 2097922-15-9 |
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation, suggesting potential anti-cancer properties.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help in reducing oxidative stress within cells.
- Interaction with Cellular Pathways : The compound appears to modulate various signaling pathways involved in cell survival and apoptosis, which is crucial for cancer therapy.
Anticancer Properties
A significant focus of research has been on the anticancer potential of this compound. In vitro studies demonstrated that it effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Some studies have reported antimicrobial activity against a range of pathogens. This suggests that the compound could be beneficial in treating infections, although further research is needed to confirm these effects in vivo.
Case Studies
- Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.
- Antioxidant Activity Assessment :
- Research conducted by Phytotherapy Research assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an adjunct in oxidative stress-related diseases.
Propriétés
IUPAC Name |
(4-ethylphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.ClH/c1-3-16-4-6-17(7-5-16)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZVOOXJUSNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














